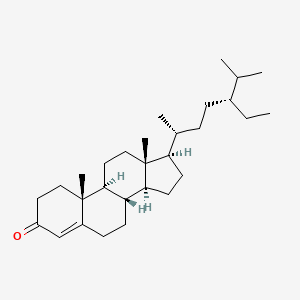

Sitostenone

Description

Stigmast-4-en-3-one is a natural product found in Neolitsea aciculata, Rhinacanthus nasutus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVUHIUYGJBLGI-XJZKHKOHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862519 |

Source

|

| Record name | Stigmast-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058-61-3, 67392-96-5 |

Source

|

| Record name | Stigmast-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1058-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmast-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001058613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-Ethyl-4-cholesten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stigmast-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Extraction and Isolation of Sitostenone from Natural Plant Sources

Topic: Natural Plant Sources of Sitostenone for Extraction Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Strategic Value

Sitostenone (stigmast-4-en-3-one) is a bioactive steroid derivative, structurally characterized by a ketone group at the C-3 position and a double bond at C-4. Unlike its ubiquitous precursor,

For drug development professionals, the challenge lies in sourcing. While Sitostenone can be synthesized via the chemical or microbial oxidation of

Botanical Sources & Chemotaxonomy

Sitostenone is less abundant than phytosterols but accumulates in specific families, often as a metabolic intermediate or a stable end-product in oxidative environments.

High-Potential Plant Matrices

The following table summarizes species where Sitostenone has been successfully isolated as a primary or significant secondary metabolite.

| Plant Species | Family | Plant Part | Extraction Solvent | Key Reference |

| Nauclea latifolia | Rubiaceae | Stem Bark | Ethyl Acetate | [1] |

| Macaranga magna | Euphorbiaceae | Leaves | Methanol (Crude) / Hexane | [2] |

| Eucalyptus deglupta | Myrtaceae | Stem | Hexane | [3] |

| Polygonum hydropiper | Polygonaceae | Aerial Parts | Dichloromethane | [4] |

| Euonymus alatus | Celastraceae | Twigs/Wings | Ethanol/Ethyl Acetate | [5] |

Biosynthetic Context

Understanding the biosynthetic origin is critical for extraction logic. Sitostenone is derived from

Figure 1: Biosynthetic conversion of Beta-Sitosterol to Sitostenone via oxidation and isomerization.[1][2][3][4]

Extraction & Isolation Architecture

The polarity of Sitostenone (moderately lipophilic due to the ketone) differs slightly from

Optimized Extraction Workflow

The following protocol utilizes a Liquid-Liquid Partitioning strategy to separate non-polar fats from the target steroid, followed by Flash Chromatography .

Figure 2: Step-by-step fractionation logic isolating Sitostenone from crude plant biomass.

Detailed Experimental Protocol

Objective: Isolate >95% pure Sitostenone from Nauclea latifolia or Macaranga magna.

Phase 1: Preparation and Extraction[6][7]

-

Biomass Prep: Shade-dry the stem bark or leaves to prevent thermal degradation. Pulverize to a coarse powder (mesh size 40–60).

-

Solvent Extraction:

-

Suspend 1.0 kg of powder in 5.0 L of Methanol (MeOH).

-

Condition: Macerate at room temperature (25°C) for 72 hours with intermittent agitation. Note: Avoid hot Soxhlet extraction initially to prevent thermal oxidation artifacts.

-

Filtration: Filter through Whatman No. 1 paper.

-

Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C to yield a dark, syrupy crude extract.

-

Phase 2: Fractionation (The Enrichment Step)

-

Suspension: Re-suspend the crude MeOH extract in 500 mL of distilled water.

-

Partitioning:

-

Extract successively with n-Hexane (3 x 500 mL). Collect the hexane layer.[3]

-

Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) (3 x 500 mL).

-

Technical Insight: Sitostenone often distributes into the interface between Hexane and EtOAc. However, literature indicates high recovery in the Hexane or Ethyl Acetate fractions depending on the plant matrix complexity [1, 3].

-

Decision Point: Run Thin Layer Chromatography (TLC) on both Hexane and EtOAc fractions.

-

Mobile Phase: Hexane:EtOAc (9:1).

-

Detection: Liebermann-Burchard reagent (Steroids turn green/pink). Sitostenone (ketone) reacts differently than Sitosterol (alcohol).

-

-

Phase 3: Isolation via Column Chromatography

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm).

-

Loading: Mix the active fraction (e.g., EtOAc fraction) with a small amount of silica to form a slurry; load onto the column.

-

Elution Gradient:

-

Start: 100% n-Hexane.

-

Step 1: Hexane:EtOAc (95:5) – Elutes non-polar lipids.

-

Step 2: Hexane:EtOAc (90:10) – Target Window for Sitostenone.

-

Step 3: Hexane:EtOAc (80:20) – Elutes

-sitosterol.[5]

-

-

Crystallization: Pool fractions containing the single spot (Rf ~0.5–0.6 in 8:2 Hexane:EtOAc). Recrystallize using cold Methanol or Acetone to yield white needle-shaped crystals.

Analytical Validation (Self-Validating the Molecule)

To confirm the isolate is Sitostenone and not

Infrared Spectroscopy (FT-IR)

This is the quickest validation check.

-

Sitostenone: Strong absorption at 1680 cm⁻¹ (conjugated carbonyl C=O).

- -Sitosterol: Broad absorption at 3400 cm⁻¹ (O-H stretch).

-

Result: Absence of the 3400 band and presence of the 1680 band confirms oxidation of the hydroxyl group [3].

Nuclear Magnetic Resonance (NMR)[6][8]

-

1H-NMR (500 MHz, CDCl3):

-

H-4: A characteristic singlet or narrow doublet at

5.72 ppm . This confirms the -

(In contrast,

-sitosterol has a multiplet at

-

-

13C-NMR:

-

C-3 (Ketone): Signal at

199.6 ppm . -

C-5 (Quaternary): Signal at

171.6 ppm . -

C-4 (Methine): Signal at

123.8 ppm .

-

Mass Spectrometry (GC-MS)

-

Molecular Ion:

412 -

Base Peak: Often

124 or 229 (characteristic of the steroid nucleus fragmentation).

References

-

Okokon, J. E., et al. (2015). Antimicrobial Activity of Stigmast-4-en-3-one and 2,4-Dimethylhexane Isolated from Nauclea latifolia.[6] International Journal of Pharma Sciences and Research. Link

-

Tanjung, M., et al. (2018).

-Sitostenone Compound Isolated from Macaranga magna Turrill.[5][7] AIP Conference Proceedings. Link -

Tun, K. N. W., et al. (2020).[3]

-Sitosterol and -

Ayaz, M., et al. (2017). Isolation of Flaccidine, 3-Sitostenone and ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Sitosterol-3-O- -

Zheng, T., et al. (2024).[8][9] Stigmast-4-en-3-one from Euonymus alatus improves diabetic retinopathy. PubMed. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, isolation and characterisation of β-sitosterol and β-sitosterol oxide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ajol.info [ajol.info]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

A Technical Guide to the Anti-Androgenic Mechanism of Sitostenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sitostenone, a naturally occurring phytosterol also known as Stigmast-4-en-3-one, has emerged as a molecule of interest for its potential anti-androgenic properties.[1] Anti-androgens are a critical class of compounds that antagonize the biological effects of androgens like testosterone and dihydrotestosterone (DHT) by interfering with the androgen receptor (AR).[2] This guide provides a detailed examination of the putative mechanism of action of Sitostenone, synthesizing current understanding of AR signaling and the established frameworks for evaluating anti-androgenic compounds. We will explore the core principles of androgen receptor antagonism, detail the experimental protocols required to validate such activity, and present the mechanistic pathways through visual diagrams to offer a comprehensive resource for the scientific community.

Introduction: The Androgen Receptor Signaling Axis

The androgen receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3] Its signaling pathway is fundamental to the development and maintenance of male primary and secondary sexual characteristics, and it plays a significant role in various physiological processes in both sexes.[3][4] The classical AR signaling pathway is initiated when an androgen, such as DHT, binds to the AR's ligand-binding domain (LBD) in the cell cytoplasm.[5] This binding event induces a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and subsequent translocation into the nucleus.[6] Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-regulators and initiating the transcription of genes responsible for androgenic effects.[4][7]

Anti-androgens disrupt this cascade. They can be broadly categorized as androgen synthesis inhibitors or AR antagonists.[2][8] AR antagonists, the category relevant to Sitostenone, function primarily by competitively inhibiting the binding of endogenous androgens to the AR.[9][10] This blockade prevents the receptor's activation, nuclear translocation, and subsequent gene transcription, thereby mitigating androgen-dependent cellular responses.[11][12]

Core Mechanism of Action: Sitostenone as a Competitive AR Antagonist

Sitostenone is a C29 steroidal compound derived from the stigmastane skeleton.[1][13] Its structural similarity to endogenous androgens provides the foundational hypothesis for its mechanism of action: competitive antagonism at the androgen receptor.

Competitive Binding to the AR Ligand-Binding Domain (LBD)

The primary mechanism by which Sitostenone is proposed to exert its anti-androgenic effect is through direct competition with potent androgens like DHT for the ligand-binding pocket of the AR. By occupying this site, Sitostenone prevents the native ligand from binding and initiating the downstream signaling cascade. This action is characteristic of many known anti-androgens, which function as receptor blockers.[9][14] The binding of an antagonist like Sitostenone induces a distinct conformational change in the receptor protein compared to agonist binding.[15] This altered conformation is crucial as it renders the receptor incapable of properly interacting with co-activators and binding effectively to AREs, thus failing to initiate transcription.[10]

Inhibition of AR Nuclear Translocation and DNA Binding

A key consequence of successful androgen binding is the nuclear translocation of the AR.[4] Anti-androgens like enzalutamide and apalutamide have been shown to inhibit this critical step.[12] By binding to the AR, Sitostenone is hypothesized to stabilize a receptor conformation that is incompatible with the nuclear import machinery or subsequent binding to DNA.[10] This prevents the AR from reaching its genomic targets, effectively silencing androgen-responsive genes.

The following diagram illustrates the canonical AR signaling pathway and the proposed points of inhibition by Sitostenone.

Caption: Experimental workflow for the androgen receptor (AR) reporter gene assay.

Quantitative Data & Conclusion

While specific, peer-reviewed quantitative data for Sitostenone's AR binding affinity (Ki or IC50) is not widely available in public literature, its activity would be summarized as follows for comparison against standards.

| Compound | Assay Type | Endpoint | Typical Value Range |

| Sitostenone | Competitive Binding | IC50 / Ki | To Be Determined (TBD) |

| Sitostenone | Reporter Gene Assay | IC50 | TBD |

| Bicalutamide (Ref.) | Competitive Binding | IC50 | ~160 nM |

| Enzalutamide (Ref.) | Competitive Binding | IC50 | ~36 nM |

The mechanistic framework presented provides a robust pathway for the investigation and validation of Sitostenone as an anti-androgen. Based on its steroidal structure, the most probable mechanism of action is competitive antagonism at the androgen receptor LBD. This leads to a cascade of inhibitory effects, including the prevention of agonist binding, disruption of receptor conformational changes, and subsequent blockade of nuclear translocation and androgen-responsive gene transcription. The rigorous application of the described experimental protocols is essential to quantify its potency and confirm this hypothesis, paving the way for further development and application in relevant therapeutic areas.

References

-

Antiandrogens. Mechanisms and paradoxical effects. PubMed. [Link]

-

Antiandrogen - Wikipedia. Wikipedia. [Link]

-

Stigmast-4-en-3-one | C29H48O | CID 5484202. PubChem. [Link]

-

Showing Compound (6beta,24R)-6-Hydroxystigmast-4-en-3-one (FDB019105). FooDB. [Link]

-

A Competitive Inhibitor That Reduces Recruitment of Androgen Receptor to Androgen-responsive Genes. PubMed Central. [Link]

-

Mechanism of antiandrogen action: conformational changes of the receptor. PubMed. [Link]

-

Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. [Link]

-

Phytosteroids Beyond Estrogens: Regulators of Reproductive and Endocrine Function in Natural Products. PubMed Central. [Link]

-

Androgen Receptor Luciferase Reporter Lentivirus. BPS Bioscience. [Link]

-

Androgen receptor signaling in prostate cancer development and progression. PubMed Central. [Link]

-

Human AR Reporter Assay Kit. Indigo Biosciences. [Link]

-

Comparative experimental investigation of the anabolic activity of phytoecdysteroids and steranabols. ResearchGate. [Link]

-

Androgen receptor - Wikipedia. Wikipedia. [Link]

-

Possible androgenic/anti-androgenic activity of the insecticide fenitrothion. PubMed. [Link]

-

Analysis of androgen receptor activity by reporter gene assays. PubMed. [Link]

-

Non-competitive androgen receptor inhibition in vitro and in vivo. PubMed Central. [Link]

-

Antiandrogenic effect of spirolactones: mechanism of action. PubMed. [Link]

-

Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. MDPI. [Link]

-

Identifying Environmental Chemicals as Agonists of the Androgen Receptor by Using a Quantitative High-throughput Screening Platform. National Institutes of Health. [Link]

-

Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. ResearchGate. [Link]

-

Phytosterols and anabolic agents versus designer drugs. ResearchGate. [Link]

-

Anti-androgen therapy. Hormonal treatment for acne and hirsutism. DermNet. [Link]

-

AR Human Androgen NHR Cell Based Agonist Reporter LeadHunter Assay. TaiwanPrime. [Link]

-

An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer. MDPI. [Link]

-

A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]

-

Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer. PubMed. [Link]

-

Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer. Annals of Urologic Oncology. [Link]

-

Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer. PubMed. [Link]

-

Phytosterols: From Preclinical Evidence to Potential Clinical Applications. PubMed Central. [Link]

-

A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. National Institutes of Health. [Link]

-

Cellular androgen reporter assay—to design the luciferase androgen... ResearchGate. [Link]

-

Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. JOVE. [Link]

-

Targeting the Androgen Receptor with Steroid Conjugates. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Stigmast-4-en-3-one | C29H48O | CID 5484202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antiandrogen - Wikipedia [en.wikipedia.org]

- 3. Identifying Environmental Chemicals as Agonists of the Androgen Receptor by Using a Quantitative High-throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Androgen receptor - Wikipedia [en.wikipedia.org]

- 7. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 8. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Competitive Inhibitor That Reduces Recruitment of Androgen Receptor to Androgen-responsive Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Showing Compound (6beta,24R)-6-Hydroxystigmast-4-en-3-one (FDB019105) - FooDB [foodb.ca]

- 14. dermnetnz.org [dermnetnz.org]

- 15. Mechanism of antiandrogen action: conformational changes of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Sitostenone

Foreword: The Therapeutic Potential of Phytosterols

In the landscape of modern drug discovery, natural products remain a cornerstone of innovation. Among these, phytosterols—steroid compounds similar to cholesterol that are synthesized by plants—have garnered significant attention for their diverse pharmacological activities. Sitostenone (also known as stigmast-4-en-3-one), a derivative of the common phytosterol β-sitosterol, has emerged as a molecule of interest. It is found in various plant species, including Xanthium sibiricum, Sarcocephalus latifolius, and Eucalyptus deglupta[][2][3]. This guide provides a deep technical dive into the antioxidant and anti-inflammatory properties of sitostenone, offering researchers and drug development professionals a foundational understanding of its mechanisms of action and methodologies for its evaluation.

Section 1: The Antioxidant Cascade – Mechanisms and Evaluation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathological driver in numerous diseases. Antioxidants mitigate this damage by neutralizing free radicals. Sitostenone's antioxidant activity can be broadly categorized into two mechanisms: direct radical scavenging and upregulation of endogenous antioxidant defenses.

Mechanistic Insight: Direct and Indirect Antioxidant Actions

Direct Radical Scavenging: The fundamental mechanism of a direct antioxidant is its ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.[4] While sitostenone lacks the classic phenolic hydroxyl group found in potent antioxidants like tocopherols, its steroid structure may still permit interaction with and quenching of certain reactive species, particularly within lipid environments due to its lipophilic nature.[4]

Indirect Antioxidant Activity via Nrf2 Pathway Activation: A more profound antioxidant effect is often achieved by bolstering the cell's own defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the master regulator of cellular redox homeostasis.[5][6]

-

Under Basal Conditions: Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[5]

-

Upon Activation: Electrophilic compounds or antioxidants can interact with Keap1, causing a conformational change that releases Nrf2.[7] The freed Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[7] It is hypothesized that sitostenone acts as an activator of this pathway, leading to a robust and sustained antioxidant response.

Caption: Fig 1. Hypothesized activation of the Nrf2/ARE pathway by sitostenone.

Experimental Protocols for Assessing Antioxidant Activity

These cell-free assays provide a rapid primary screen for direct radical scavenging capacity. The choice of both assays is deliberate; DPPH is preferentially scavenged by hydrogen atom transfer (HAT), while ABTS reacts via both HAT and single-electron transfer (SET) mechanisms, offering a more comprehensive profile.[8]

-

Objective: To quantify the direct free-radical scavenging ability of sitostenone.

-

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (approx. 0.1 mM). Adjust concentration to achieve an absorbance of ~1.0 at 517 nm.

-

Prepare the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark for 12-16 hours. Dilute the resulting solution with ethanol to an absorbance of ~0.7 at 734 nm.

-

-

Sample Preparation: Prepare a serial dilution of sitostenone (e.g., 1-200 µg/mL) in a suitable solvent like methanol or DMSO. Ascorbic acid or Trolox should be used as a positive control.

-

Assay Procedure (96-well plate format):

-

DPPH: Add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

ABTS: Add 190 µL of the ABTS solution to 10 µL of each sample dilution.

-

-

Incubation: Incubate the plates in the dark at room temperature for 30 minutes.

-

Measurement: Read the absorbance at 517 nm for DPPH and 734 nm for ABTS using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Data Analysis: Plot the % inhibition against the concentration of sitostenone to determine the IC50 value (the concentration required to scavenge 50% of the radicals).

-

This assay moves beyond simple chemistry to assess the ability of a compound to protect cells from an induced state of oxidative stress.[9]

-

Objective: To measure the ability of sitostenone to inhibit intracellular ROS generation in a live-cell model.

-

Cell Line: Human hepatocarcinoma (HepG2) cells are a common choice due to their metabolic capabilities.

-

Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until they reach ~80% confluency.

-

Loading with Fluorescent Probe: Wash cells with Phosphate Buffered Saline (PBS). Incubate cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 25 µM) for 60 minutes. DCFH-DA is a non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11]

-

Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and then add sitostenone at various concentrations, along with a positive control (e.g., Quercetin).

-

Induction of Oxidative Stress: After a 1-hour incubation with the test compound, add a ROS inducer, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells except the negative control.

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.[10]

-

Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. Compare the AUC of treated cells to control cells to determine the percentage reduction in ROS.

-

Section 2: The Anti-inflammatory Axis – Mechanisms and Evaluation

Chronic inflammation is a critical component of pathogenesis for a wide range of disorders, including autoimmune diseases, neurodegenerative conditions, and cancer.[12] Sitostenone's anti-inflammatory potential appears to be mediated primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14]

Mechanistic Insight: Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of the inflammatory response.[15] They control the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16][17]

-

Inactive State: In resting cells, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[16]

-

Activation: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate the IκB kinase (IKK) complex.[18] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.

-

Nuclear Translocation & Transcription: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.[12] Once in the nucleus, it binds to specific DNA sequences to drive the transcription of pro-inflammatory genes.[16]

Sitostenone is hypothesized to exert its anti-inflammatory effects by intervening in this cascade, potentially by inhibiting the IKK-mediated phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation. The structurally similar β-sitosterol has been shown to inhibit the activation of the NF-κB pathway.[19]

Caption: Fig 2. Hypothesized inhibition of the NF-κB pathway by sitostenone.

Experimental Protocols for Assessing Anti-inflammatory Activity

This is a cornerstone assay for screening anti-inflammatory compounds. Macrophages, when activated by LPS, produce large amounts of nitric oxide via iNOS, a key inflammatory mediator.[20][21]

-

Objective: To determine if sitostenone can inhibit the production of nitric oxide in LPS-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of sitostenone for 1-2 hours. A known inhibitor like Dexamethasone can serve as a positive control.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[22][23]

-

Nitrite Measurement (Griess Assay): NO is unstable, so its production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[22]

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

-

Cell Viability Assay (MTT): It is crucial to confirm that the observed reduction in NO is not due to cytotoxicity. After removing the supernatant for the Griess assay, perform an MTT assay on the remaining cells to assess their viability.[23]

-

Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only treated cells, ensuring to normalize for any observed cytotoxicity.

-

Caption: Fig 3. Standard workflow for evaluating NO inhibition in macrophages.

Section 3: Data Synthesis and Future Directions

The evidence suggests that sitostenone is a promising dual-action agent with both antioxidant and anti-inflammatory properties. Its mode of action likely involves the modulation of key cellular signaling pathways, namely Nrf2 and NF-κB.

Summary of Preclinical Data

The following table summarizes expected outcomes from the described assays, based on data for structurally related phytosterols.[14] It is crucial to generate specific data for sitostenone to confirm these activities.

| Assay | Parameter | Sitostenone (Expected Efficacy) | Positive Control | Rationale |

| DPPH Assay | IC50 | Moderate | Ascorbic Acid (High) | Measures direct H-atom donating ability. |

| ABTS Assay | IC50 | Moderate | Trolox (High) | Measures H-atom and electron-donating ability. |

| Cellular ROS Assay | % Inhibition | Significant | Quercetin (High) | Evaluates bioavailable antioxidant effect in cells. |

| NO Inhibition Assay | IC50 | Significant | Dexamethasone (High) | Measures inhibition of a key inflammatory mediator. |

Future Research & Development

While the foundational in vitro evidence is compelling, the development of sitostenone as a therapeutic agent requires further investigation:

-

Mechanism Confirmation: Utilize Western blotting and qPCR to confirm the modulation of the Nrf2 and NF-κB pathways. This includes measuring the nuclear translocation of Nrf2 and p65, the phosphorylation of IκBα, and the expression of downstream target genes (e.g., HO-1, TNF-α, IL-6).

-

In Vivo Efficacy: Test sitostenone in established animal models of oxidative stress and inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation models.[14]

-

Pharmacokinetics and Safety: Conduct ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to understand the compound's profile and establish a therapeutic window. An in silico analysis suggested stigmast-4-en-3-one has a good oral pharmacokinetic profile with low toxicity risk.[13]

The comprehensive evaluation of sitostenone, guided by the principles and protocols outlined in this document, will pave the way for its potential translation from a promising natural product into a clinically relevant therapeutic agent for managing diseases rooted in oxidative stress and inflammation.

References

-

Lopachev, F., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Institutes of Health. Retrieved from [Link]

-

MDPI. (2025). Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. Retrieved from [Link]

-

ResearchGate. (n.d.). Activation of NF-κB pathway by different inflammatory stimuli. Retrieved from [Link]

-

Frontiers Media S.A. (2021). The NF-κB Pathway: Modulation by Entamoeba histolytica and Other Protozoan Parasites. Retrieved from [Link]

-

MDPI. (n.d.). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of Nrf2–ARE pathway activation by Michael acceptors. Retrieved from [Link]

-

Hindawi. (2021). β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). CHARACTERIZATION AND MICROBIAL ACTIVITIES OF Β - SITOSTEROL AND Β SITOSTENONE MIXTURE ISOLATED FROM THE STEM BARK OF METHANOL FRACTION OF S ARCOCEPHALUS LATIFOLIUS (SMITH BRUCE). Retrieved from [Link]

-

European Centre for Research Training and Development UK. (2014). CHARACTERIZATION AND MICROBIAL ACTIVITIES OF Β-SITOSTEROL AND Β- SITOSTENONE MIXTURE ISOLATED FROM THE STEM BARK OF METHANOL F. Retrieved from [Link]

-

ResearchGate. (2020). Beta-Sistosterol and beta-sitostenone from Eucalyptus deglupta. Retrieved from [Link]

-

Taylor & Francis Online. (2021). In silico ADMET and anti-inflammatory profiles of the stigmast-4-en-3-one and isolation of isovanillin as the antioxidant principle of Imperata cylindrica (L.) P. Beauv. Retrieved from [Link]

-

National Institutes of Health. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Retrieved from [Link]

-

National Institutes of Health. (2021). Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity. Retrieved from [Link]

-

International Journal of Allied Health Sciences. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]

-

National Institutes of Health. (2024). Antioxidant Activity and Oxidative Damage Associated with Seeding Surgery for Pearl Culture in the Winged Pearl Oyster Pteria sterna. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. Retrieved from [Link]

-

National Institutes of Health. (2010). Structural studies of NF-κB signaling. Retrieved from [Link]

-

National Institutes of Health. (2012). NF-κB, the first quarter-century: remarkable progress and outstanding questions. Retrieved from [Link]

-

MDPI. (2021). Antioxidant Activity in Supramolecular Carotenoid Complexes Favored by Nonpolar Environment and Disfavored by Hydrogen Bonding. Retrieved from [Link]

-

National Institutes of Health. (2016). In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L. Retrieved from [Link]

-

National Institutes of Health. (2017). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]

-

ResearchGate. (2015). ANTIMICROBIAL ACTIVITY OF STIGMAST-4-EN-3-ONE AND 2,4- DIMETHYLHEXANE ISOLATED FROM NAUCLEA LATIFOLIA. Retrieved from [Link]

-

YouTube. (2019). NF-κB Pathway | Cell Survival Pathway. Retrieved from [Link]

-

National Institutes of Health. (2024). Stigmast-4-en-3-one from Euonymus alatus (Thunb.) Siebold. improves diabetic retinopathy and angiogenesis mediated by glucocorticoids receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Zingerone enhanced the Nrf2/ARE pathway activation in vivo and in vitro. Retrieved from [Link]

-

MDPI. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

-

ResearchGate. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]

-

BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

-

National Institutes of Health. (2022). β-sitosterol ameliorates inflammation and Pseudomonas aeruginosa lung infection in a mouse model. Retrieved from [Link]

-

National Institutes of Health. (2010). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Retrieved from [Link]

-

ACS Publications. (2024). Physicochemical Characterization and In Vitro Anti-Inflammatory Assessment of Novel Sodium Alginate Sponges Loading Andiroba Oil. Retrieved from [Link]

-

MDPI. (2022). Anti-Inflammatory Activity and Mechanism of Cryptochlorogenic Acid from Ageratina adenophora. Retrieved from [Link]

-

Asian Journal of Chemistry. (2019). Isolation of Flaccidine, 3-Sitostenone and β-Sitosterol-3-O-β-D-glucopyranoside from Polygonum hydropiper and Evaluation of their Antimicrobial Activities. Retrieved from [Link]

-

National Institutes of Health. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

-

National Institutes of Health. (2020). Improving Polyphenolic Compounds: Antioxidant Activity in Chickpea Sprouts through Elicitation with Hydrogen Peroxide. Retrieved from [Link]

-

MDPI. (2022). Health Benefits and Pharmacological Properties of Stigmasterol. Retrieved from [Link]

-

YouTube. (2011). Hot Topic in Biochemistry: Nrf2 signaling by Thomas Kensler. Retrieved from [Link]

-

Creative Bioarray. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

-

MDPI. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. Retrieved from [Link]

-

AIP Publishing. (2018). Isolation and Identification of β-Sitostenone Compound Isolated from Macaranga magna Turrill. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Reactive Oxygen Species and Antioxidant Activity. Retrieved from [Link]

-

National Institutes of Health. (2022). Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. Retrieved from [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? | MDPI [mdpi.com]

- 6. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Cellular reactive oxygen species (ROS) assay strategy [absin.net]

- 12. NF-κB, the first quarter-century: remarkable progress and outstanding questions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The NF-κB Pathway: Modulation by Entamoeba histolytica and Other Protozoan Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. m.youtube.com [m.youtube.com]

- 19. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mjas.analis.com.my [mjas.analis.com.my]

- 23. researchgate.net [researchgate.net]

Technical Deep Dive: Sitostenone-Mediated Apoptosis via the Caspase-3/Mitochondrial Axis

Executive Summary

Sitostenone (4-stigmasten-3-one), a phytosterol oxidation product (POP) derived from

The core mechanism involves the generation of Reactive Oxygen Species (ROS), which triggers the collapse of the mitochondrial membrane potential (

Part 1: Mechanistic Architecture

The apoptotic efficacy of Sitostenone is not incidental cytotoxicity but a regulated cascade. The molecule acts as a stressor that tips the cellular redox balance, forcing the cell into a programmed death sequence.

The ROS-Mitochondrial Trigger

Sitostenone treatment leads to an immediate accumulation of intracellular ROS. This oxidative stress acts as the upstream signal.

-

Target: Mitochondrial Inner Membrane (MIM).

-

Effect: ROS oxidation of membrane lipids and opening of the Mitochondrial Permeability Transition Pore (mPTP).

-

Result: Loss of

(depolarization), preventing ATP synthesis and releasing pro-apoptotic factors.

The Bcl-2 Family Switch

The mitochondrial integrity is governed by the Bcl-2 family. Sitostenone alters gene expression and protein stability:

-

Bax (Pro-apoptotic): Upregulated and translocated to the outer mitochondrial membrane (OMM) to form pores.

-

Bcl-2 (Anti-apoptotic): Downregulated, reducing its ability to sequester Bax.

-

Critical Metric: An increased Bax/Bcl-2 ratio is the definitive biomarker of Sitostenone efficacy.

Caspase-3 Execution

Cytochrome c released from the mitochondria binds to Apaf-1 and Procaspase-9 to form the apoptosome . This complex cleaves Procaspase-3 into active Caspase-3 (17/19 kDa fragments).

-

Direct Binding: Molecular docking studies reveal Sitostenone binds directly to the Caspase-3 active site with high affinity (Binding Energy: -8.34 kcal/mol ), potentially stabilizing the active conformation or inhibiting survival feedback loops [1].

-

Terminal Effect: Active Caspase-3 cleaves PARP (Poly (ADP-ribose) polymerase), halting DNA repair and sealing the cell's fate.

Signaling Pathway Visualization

Figure 1: The intrinsic apoptotic signaling cascade triggered by Sitostenone, highlighting the mitochondrial collapse and Caspase-3 execution.

Part 2: Experimental Validation Framework

To rigorously validate Sitostenone's activity, a multi-parametric approach is required. Single-endpoint assays (like MTT alone) are insufficient for proving apoptosis versus necrosis.

Quantitative Data Synthesis

The following data points serve as benchmarks for validation in breast cancer (MDA-MB-231) and lung cancer (A549) models.

| Parameter | Metric | Value/Observation | Context |

| Cytotoxicity (IC50) | Concentration | 128.11 µM | MDA-MB-231 (24h) [1] |

| Binding Affinity | Free Energy ( | -8.34 kcal/mol | Sitostenone-Caspase 3 Complex [1] |

| Inhibition Constant | 770.67 µM | Calculated from Docking [1] | |

| Mitochondrial Potential | JC-1 Ratio | Decrease (Red | Indicates Depolarization [2] |

| Gene Expression | Fold Change | Bax | Confirms Intrinsic Pathway [1, 3] |

Protocol Deep Dive: Caspase-3 Activity Assay

While Western Blotting confirms the presence of cleaved Caspase-3 (17/19 kDa), a fluorometric activity assay provides functional kinetic data.

Objective: Quantify the catalytic activity of Caspase-3 in Sitostenone-treated lysates using the DEVD-AFC substrate.

Reagents:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.

-

Reaction Buffer: 20 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT, 2 mM EDTA.

-

Substrate: Ac-DEVD-AFC (Fluorogenic).

-

Inhibitor (Control): Z-DEVD-FMK.[2]

Step-by-Step Methodology:

-

Cell Treatment: Seed cells (e.g., MDA-MB-231) at

cells/well. Treat with Sitostenone (IC50 and 2xIC50) for 24 hours. Include a DMSO vehicle control. -

Lysis: Harvest cells, wash with PBS, and resuspend in 50 µL chilled Lysis Buffer. Incubate on ice for 10 min. Centrifuge at 10,000 x g for 5 min. Collect supernatant.

-

Protein Quantification: Normalize protein concentration to 2-4 mg/mL using a Bradford assay.

-

Reaction Setup:

-

Test: 50 µL Lysate + 50 µL Reaction Buffer + 5 µL DEVD-AFC (50 µM final).

-

Negative Control: Lysate + Buffer + No Substrate.

-

Inhibitor Control: Lysate + Z-DEVD-FMK (incubate 30 min) + Substrate.

-

-

Incubation: Incubate at 37°C for 1-2 hours in the dark.

-

Measurement: Read fluorescence on a microplate reader (Excitation: 400 nm, Emission: 505 nm).

-

Calculation: Fold increase =

.

Experimental Workflow Visualization

Figure 2: Integrated workflow for validating Sitostenone-induced apoptosis, prioritizing Caspase-3 activity as the functional endpoint.

Part 3: Scientific Integrity & Troubleshooting

Causality & Controls

-

Why JC-1? Simple dyes like Rhodamine 123 can be pumped out by MDR proteins. JC-1 forms aggregates in healthy mitochondria (Red) and monomers in depolarized ones (Green), providing a ratiometric, self-validating readout independent of dye efflux.

-

Why Annexin V/PI? Sitostenone may cause necrosis at high doses. Annexin V binds Phosphatidylserine (PS) externalized early in apoptosis. PI enters only when the membrane is ruptured (late apoptosis/necrosis). This double staining distinguishes the mechanism of death.

Self-Validating Protocol Checks

-

DMSO Limit: Ensure final DMSO concentration is <0.1% to prevent solvent-induced toxicity.

-

Caspase Specificity: If the DEVD-AFC signal is not suppressed by the Z-DEVD-FMK inhibitor, the signal is non-specific proteolysis, not Caspase-3 activity.

-

Loading Controls: For Western Blots, use

-actin or GAPDH. However, if Sitostenone affects metabolic enzymes, use Lamin B1 (nuclear) as a secondary control.

References

-

Mutakin, M., et al. (2025).[1] "Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro." Dove Medical Press. Link

-

Bae, H., et al. (2021). "Sitostenone inhibits the proliferation of lung cancer cells by inducing apoptosis and cell cycle arrest." PubMed Central. Link

-

Chai, E. Z. P., et al. (2022).[3] "Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression." Frontiers in Oncology. Link

-

Prasad, S., et al. (2023). "β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action." International Journal of Molecular Sciences. Link

Sources

- 1. dovepress.com [dovepress.com]

- 2. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relation Between Mitochondrial Membrane Potential and ROS Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Isolation of Sitostenone using Methanol and Hexane

Executive Summary

Sitostenone (stigmast-4-en-3-one) is a bioactive phytosterol oxidation product exhibiting significant pharmacological potential, including anti-diabetic, anti-inflammatory, and angiogenic modulation properties. Unlike its parent compound,

This guide details the Biphasic Methanol-Hexane Extraction Protocol , a field-proven methodology for isolating sitostenone. This approach leverages the differential polarity of methanol (polar protic) and hexane (non-polar) to achieve high-efficiency separation of lipophilic steroidal ketones from complex plant matrices or synthetic reaction mixtures.

Scientific Principles & Solvent Mechanics

The Polarity Differential

The success of this protocol relies on the Partition Coefficient (

-

Methanol (Dielectric Constant

33): Acts as the "exhaustive solvent." Its small molecular size and high polarity allow it to penetrate plant cell walls (cellulose/lignin matrices) efficiently, solubilizing a broad spectrum of metabolites including glycosides, tannins, and sterols. -

Hexane (Dielectric Constant

1.89): Acts as the "selective solvent." Sitostenone is highly lipophilic (LogP

Solubility Profile

| Compound | Solubility in Methanol | Solubility in Hexane | Partition Preference (MeOH:Hexane) |

| Sitostenone | Moderate (High if hot) | Very High | Hexane Phase |

| Low to Moderate | High | Hexane Phase | |

| Glycosides | High | Insoluble | Methanol Phase |

| Chlorophyll | Moderate | High | Hexane Phase (Interference) |

Protocol A: Isolation from Plant Matrix

Primary application: Extraction from Eucalyptus deglupta, Moringa oleifera, or Polygonum hydropiper.

Materials Required[1][2][3][4][5]

-

Plant Material: Dried, ground powder (mesh size 40-60).

-

Solvents: Methanol (HPLC grade), n-Hexane (HPLC grade), Distilled Water.

-

Equipment: Rotary Evaporator, Separatory Funnel, Silica Gel 60 (0.063-0.200 mm).

Step-by-Step Methodology

Phase 1: Exhaustive Extraction (Methanol)

-

Maceration: Suspend 1.0 kg of dried plant powder in 3.0 L of Methanol.

-

Agitation: Stir continuously at room temperature (25°C) for 72 hours. Note: Avoid refluxing if thermally unstable co-metabolites are of interest; otherwise, refluxing for 4 hours increases yield.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper.

-

Concentration: Evaporate the methanol filtrate under reduced pressure (Rotary Evaporator, 40°C) to obtain a dark, viscous Crude Methanolic Extract .

Phase 2: Liquid-Liquid Partitioning (The Critical Step)

Rationale: Direct hexane extraction of plant material often yields lower recovery due to poor cell wall penetration. Extracting with methanol first, then partitioning, ensures maximum recovery.

-

Resuspension: Suspend the Crude Methanolic Extract in 500 mL of 10% Aqueous Methanol (9:1 MeOH:H₂O). The water aids in phase separation.[1]

-

Partition: Transfer to a separatory funnel. Add 500 mL of n-Hexane.

-

Equilibration: Shake vigorously for 5 minutes, venting gas frequently. Allow layers to settle for 30 minutes.

-

Separation: Collect the upper Hexane Layer (containing Sitostenone, sterols, lipids). Retain the lower Methanolic layer.

-

Repeat: Re-extract the Methanolic layer with fresh n-Hexane (2 x 500 mL).

-

Drying: Combine all Hexane fractions, dry over anhydrous Sodium Sulfate (

), and evaporate to dryness. This is the Hexane Fraction (HF) .

Phase 3: Chromatographic Purification

-

Stationary Phase: Pack a glass column with Silica Gel 60 using Hexane as the slurry solvent.

-

Loading: Dissolve the HF in a minimal volume of Hexane:Chloroform (1:1) and load onto the column.[2]

-

Elution Gradient:

-

100% Hexane (Elutes hydrocarbons/waxes).

-

Hexane:Ethyl Acetate (9:[3]1)

Sitostenone elution zone . -

Hexane:Ethyl Acetate (7:3)

-

-

Validation: Spot fractions on TLC plates (Solvent: Hexane:EtOAc 8:2). Sitostenone typically appears at

, distinct from

Protocol B: Purification from Semi-Synthetic Mixtures

Application: Purification following the Jones oxidation or biotransformation of

-

Reaction Quench: Quench the oxidation reaction mixture with water.

-

Extraction: Add n-Hexane (1:1 volume ratio). The oxidized ketone (Sitostenone) will partition rapidly into the hexane layer.

-

Washing: Wash the hexane layer with saturated Sodium Bicarbonate (

) to remove acidic byproducts, then with brine. -

Crystallization: Evaporate hexane to 10% of original volume. Cool to 4°C. Sitostenone often crystallizes as white needles, while unreacted sterols remain in solution or require chromatographic separation as described in Protocol A.

Process Visualization (Workflow)

Figure 1: Workflow for the isolation of Sitostenone illustrating the critical phase separation step.

Quality Control & Validation

To ensure the integrity of the extracted Sitostenone, the following validation parameters are required:

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC-UV (254 nm) or GC-MS | > 95% Area Under Curve |

| Identity | Diagnostic signal: Olefinic proton (H-4) singlet at | |

| Absence of Solvent | Headspace GC | Hexane < 290 ppm (ICH Q3C limit) |

| TLC Visualization | Silica Gel 60 F | Dark spot under UV |

Troubleshooting Tip: If Sitostenone co-elutes with

References

-

Isolation from Eucalyptus: Sutome, L. et al. (2020).[3] "Beta-Sitosterol and Beta-Sitostenone from Eucalyptus deglupta."[3] ResearchGate.[4]

-

Extraction Principles: Abubakar, A.R. & Haque, M. (2020).[3] "Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes." Journal of Pharmacy & Bioallied Sciences.

-

Solubility Data: NIST Chemistry WebBook.[5] "Methanol with Hexane and Water Solubility."[1][5] National Institute of Standards and Technology.

-

General Phytosterol Isolation: Pierre, L. et al. (2014). "Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture." BMC Research Notes.

Sources

- 1. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plantarchives.org [plantarchives.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

Application Note: Preparation of Sitostenone Stock Solutions for Cell Culture

Abstract & Introduction

Sitostenone (4-stigmasten-3-one) is a naturally occurring oxidation product of

The failure mode for most researchers is not the preparation of the stock solution itself, but the "aqueous crash" —the immediate precipitation of the compound upon addition to cell culture media. This precipitation creates micro-crystals that are often mistaken for microbial contamination or cellular debris, leading to false negatives in viability assays and inconsistent dosing.

This protocol details the preparation of a stable Sitostenone stock solution in Dimethyl Sulfoxide (DMSO) and provides a validated method for its introduction into aqueous culture media to ensure bioavailability.

Physicochemical Profile & Solvent Selection

Understanding the molecule is the first step to successful solubilization. Sitostenone is a rigid, planar sterol. Unlike flexible fatty acids, it resists rapid dispersion in water.

| Property | Value | Implication for Protocol |

| IUPAC Name | Stigmast-4-en-3-one | Steroidal structure requires organic solvent.[1] |

| Molecular Weight | 412.69 g/mol | Used for Molarity calculations.[1] |

| LogP | ~8.41 (Predicted) | Highly lipophilic; practically insoluble in water.[1] |

| Solubility (DMSO) | ~2–10 mg/mL (Warm) | Primary vehicle; requires warming for high conc.[1] |

| Solubility (Ethanol) | ~1–5 mg/mL | Secondary vehicle; higher volatility risks concentration shifts.[1] |

| Solubility (Water) | Negligible | Risk: Immediate precipitation upon contact.[1] |

Why DMSO?

While Ethanol is less cytotoxic, it evaporates rapidly, altering stock concentration over time. DMSO (Dimethyl Sulfoxide) is the industry standard due to its low volatility and high solubilizing power for sterols. However, the final concentration in culture must be kept

Materials & Equipment

Reagents

-

Sitostenone (Solid): High purity (>98%). Store at

or -

DMSO (Dimethyl Sulfoxide): Sterile, Cell Culture Grade (Hybridoma tested).

-

Note: Use a fresh bottle. DMSO is hygroscopic; absorbed water reduces solubility.

-

-

Cell Culture Media: (e.g., DMEM, RPMI) pre-warmed to

.

Equipment

-

Precision Balance: Readable to 0.01 mg.

-

Vortex Mixer: High-speed capability.[1]

-

Ultrasonic Water Bath: (Optional but recommended) Set to

. -

Syringe Filters: 0.22

m PTFE (Polytetrafluoroethylene) or Nylon .-

Critical Warning: Do NOT use Cellulose Acetate (CA) or PES filters; DMSO dissolves these membranes, contaminating your sample.

-

-

Glass Vials: Amber borosilicate glass (prevents plastic leaching and photodegradation).

Protocol: Preparation of Stock Solution (10 mM)

This protocol targets a 10 mM stock concentration. This allows for a 1:1000 dilution to achieve a 10

Step 1: Calculation

To prepare 1 mL of 10 mM stock:

Step 2: Weighing & Solubilization[1]

-

Weigh 4.13 mg of Sitostenone powder into a sterile amber glass vial.

-

Add 1 mL of high-grade DMSO.

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: If the solution is cloudy or has visible particles, place the vial in a

sonicating water bath for 5–10 minutes. -

Ensure the solution is perfectly clear before proceeding.

Step 3: Sterilization[1]

-

Draw the solution into a sterile syringe (polypropylene/HDPE are compatible with DMSO).

-

Attach a 0.22

m PTFE filter . -

Filter into a fresh, sterile, labeled amber cryovial.

-

Tip: Pre-wet the filter with a small volume of pure DMSO if you are preparing large volumes to minimize drug loss (binding), though for 1 mL this is often skipped to avoid dilution.

-

Step 4: Storage

-

Short-term (weeks):

. -

Long-term (months):

.[1] -

Condition: Desiccated and dark.

-

Avoid Freeze-Thaw: Aliquot into small volumes (e.g., 50

L) to prevent repeated temperature cycling, which induces crystallization.

Protocol: Delivery to Cell Culture (The "Anti-Crash" Method)

The transition from DMSO to aqueous media is where 90% of experiments fail. If you pipet the stock directly into a static dish of cells, the local concentration of Sitostenone spikes, causing immediate precipitation.

The "Intermediate Dilution" Strategy

Do not add 100% DMSO stock directly to cells. Use a 2X or 10X intermediate step.

-

Prepare Media: Aliquot the required volume of culture media (e.g., 10 mL) into a 15 mL conical tube. Warm to

. -

Vortex the Media: Set the tube on a vortex mixer at medium speed to create a vortex "cone."

-

Dropwise Addition: While the media is moving, add the calculated volume of Sitostenone stock into the center of the vortex .

-

Example: For 10

M final conc, add 10

-

-

Equilibration: Let the media sit at

for 15 minutes. Check for turbidity (cloudiness). If clear, apply to cells.

Dilution Table (Target: 0.1% DMSO)

| Target Conc.[1][3][9][10][11] ( | Stock Conc.[1] (mM) | Dilution Factor | Stock Vol ( | Media Vol (mL) |

| 10 | 10 mM | 1:1000 | 10 | 10 |

| 5 | 10 mM | 1:2000 | 5 | 10 |

| 1 | 1 mM | 1:1000 | 10 | 10 |

| 0.1 | 0.1 mM | 1:1000 | 10 | 10 |

*Prepare serial dilutions of the stock in DMSO first, then add to media.

Visualization of Workflows

Diagram 1: Preparation Workflow

Caption: Step-by-step workflow for generating a sterile, particle-free Sitostenone stock solution.

Diagram 2: The "Anti-Crash" Mixing Logic

Caption: Comparison of static vs. dynamic mixing. Rapid dispersion prevents the hydrophobic "crash."

Quality Control & Troubleshooting

Self-Validating the Protocol

Before adding the solution to your cells, perform a Microscopic Crystal Check :

-

Prepare a "Dummy" well with media + Sitostenone (no cells).

-

Incubate for 1 hour at

. -

Observe under 20x/40x phase contrast.

-

Result: If you see needle-like structures or floating debris, the compound has precipitated. Do not proceed. Repeat the mixing step with warmer media or a lower concentration.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Cloudy Stock | Saturation or Water in DMSO | Sonicate at |

| Precipitation in Media | Rapid addition or Cold Media | Use "Vortex Addition" method.[1] Ensure media is |

| Filter Clogging | Wrong filter material | Use PTFE or Nylon.[1] Cellulose Acetate swells in DMSO. |

| Cytotoxicity (Vehicle) | DMSO % too high | Ensure final DMSO is |

Biological Context & Mechanism[1][3][5][6][7][12]

Sitostenone is not merely a passive lipid; it is a bioactive signaling molecule. Research indicates it acts as an AMPK activator [1]. By activating AMP-activated protein kinase (AMPK), it mimics a low-energy state, promoting glucose uptake (via GLUT4 translocation) and inhibiting anabolic pathways like fatty acid synthesis.[1]

When interpreting your data, ensure that observed effects are due to this specific signaling cascade and not non-specific membrane disruption caused by micro-crystals (a common artifact in sterol research).

References

-

AMPK Activation Mechanism: Kim, J., Yang, G., Kim, Y. et al.[3][12] AMPK activators: mechanisms of action and physiological activities.[6] Exp Mol Med48 , e224 (2016). [Link]

-

Sitostenone Identification & Properties: FooDB. Compound: beta-Sitostenone (FDB012138).[1] FooDB: The Food Metabolome Database. [Link]

-

DMSO Stability & Handling: Gaylord Chemical. DMSO: Physical Properties and Stability.[13] [Link]

Sources

- 1. Showing Compound beta-Sitostenone (FDB012138) - FooDB [foodb.ca]

- 2. research.library.fordham.edu [research.library.fordham.edu]

- 3. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DMSO dimethylsulfoxide | C4H12O2S2 | CID 21584481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - IE [thermofisher.com]

- 11. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]

- 12. examine.com [examine.com]

- 13. gchemglobal.com [gchemglobal.com]

Application Notes and Protocols for Molecular Docking Studies of Sitostenone with Estrogen Receptor Beta

Introduction: The Intersection of Phytosteroids and Nuclear Receptor Signaling

Sitostenone, a naturally occurring phytosteroid found in various plant species, belongs to the stigmastane class of sterol lipids.[1] Its biological activities are of increasing interest, with studies suggesting antioxidant properties and potential applications in androgen-dependent conditions.[2][3] A key area of investigation for steroid-like molecules is their interaction with nuclear receptors, a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes.

One such receptor of significant therapeutic interest is the Estrogen Receptor Beta (ERβ, also known as NR3A2).[4] As a member of the estrogen receptor family, ERβ is activated by estrogens like 17-β-estradiol and plays a crucial role in regulating gene expression.[4][5] Unlike its counterpart, ERα, ERβ often exhibits opposing effects on cell proliferation and is considered a potential tumor suppressor in certain cancers.[4] This has made ERβ a compelling target for the development of selective modulators in oncology, neurodegenerative diseases, and inflammatory conditions.

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecule (receptor).[6][7] This in silico approach provides invaluable insights at the atomic level, guiding drug discovery and lead optimization by elucidating potential binding modes and identifying key intermolecular interactions.[6]

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of sitostenone with the human estrogen receptor beta. It is designed for researchers, scientists, and drug development professionals, offering both fundamental procedures and advanced methodologies for a robust computational analysis.

I. Foundational Principles and Experimental Design

The core principle of molecular docking is to computationally simulate the molecular recognition process between a ligand and a receptor.[6] The process involves two main stages: sampling the conformational space of the ligand within the receptor's binding site and then ranking these poses using a scoring function to estimate binding affinity.[6]

Causality Behind Experimental Choices

The selection of the protein structure, ligand conformation, and docking software is critical for obtaining meaningful results.

-

Receptor Selection: A high-resolution crystal structure of the target protein is paramount. The chosen structure should ideally be co-crystallized with a ligand to define the active binding site accurately. For this study, we will use the crystal structure of the human ERβ ligand-binding domain (LBD).

-

Ligand Preparation: The three-dimensional structure of the ligand must be accurate, including its stereochemistry and protonation state at physiological pH. Energy minimization is performed to obtain a low-energy conformation.

-

Docking Algorithm: Different docking programs utilize various search algorithms and scoring functions. AutoDock Vina is a widely used and validated open-source program known for its accuracy and speed.[8]

The entire workflow is a self-validating system. The protocol's validity is first established by "redocking" a known ligand into the receptor's binding site and demonstrating that the software can reproduce the experimentally observed binding pose.

II. Pre-Docking Preparation: Structuring the Virtual Experiment

Accurate preparation of both the receptor (ERβ) and the ligand (sitostenone) is the most critical phase of a molecular docking study. Errors at this stage will lead to unreliable results.

Required Materials

| Software/Resource | Purpose | Availability |

| RCSB Protein Data Bank (PDB) | Database of biological macromolecular structures. | Freely accessible |

| PubChem | Database of chemical molecules and their activities. | Freely accessible |

| PyMOL | Molecular visualization software. | Licensed/Free |

| AutoDock Tools (ADT) | Graphical user interface for preparing docking input files. | Free |

| AutoDock Vina | Molecular docking program. | Free |

| LigPlot+ | 2D visualization of protein-ligand interactions. | Licensed/Free |

Part 1: Receptor Preparation Workflow

The goal of receptor preparation is to clean the PDB file, add necessary atoms that are absent in the crystal structure (like hydrogens), and assign atomic charges to create a file format suitable for docking.

Protocol 1: Step-by-Step Receptor (ERβ) Preparation

-

Obtain Receptor Structure:

-

Clean the PDB Structure:

-

Open the 3OLS.pdb file in AutoDock Tools (ADT).

-

The structure contains multiple chains and non-essential molecules. Select and delete all water molecules (Edit > Delete Water).

-

Similarly, remove the co-crystallized ligand (estradiol) and any other heteroatoms not part of the protein. We will use the apo (unbound) form of the receptor for docking our new ligand.

-

-

Add Hydrogens:

-

Crystal structures often lack hydrogen atoms. Add polar hydrogens, which are crucial for hydrogen bonding interactions (Edit > Hydrogens > Add > Polar Only).

-

-

Assign Charges:

-

Proper charge distribution is essential for calculating electrostatic interactions. Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

-

-

Save as PDBQT:

-

The final step is to save the prepared receptor in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina (Grid > Macromolecule > Choose). Select the prepared ERβ molecule and save it as receptor.pdbqt.

-

Part 2: Ligand Preparation Workflow

The ligand, sitostenone, must be converted into a 3D structure with appropriate charges and defined rotatable bonds.

Protocol 2: Step-by-Step Ligand (Sitostenone) Preparation

-

Obtain Ligand Structure:

-

Load Ligand into ADT:

-

Open the downloaded SDF file in ADT (Ligand > Input > Open).

-

-

Define Torsional Root and Rotatable Bonds:

-

ADT will automatically detect the root of the ligand and the number of rotatable bonds (Ligand > Torsion Tree > Detect Root). This step is crucial as it defines the conformational flexibility of the ligand during the docking simulation.

-

-

Save as PDBQT:

-

Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT). Name the file ligand.pdbqt.

-

III. The Docking Protocol: Simulating the Interaction

With the receptor and ligand prepared, the next stage is to define the search space for the docking simulation and run AutoDock Vina.

Part 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor where AutoDock Vina will search for optimal binding poses of the ligand. It is crucial that this box encompasses the entire binding pocket.

Protocol 3: Defining the Binding Site

-

Load Prepared Receptor: In ADT, ensure your receptor.pdbqt is loaded.

-

Open Grid Box Tool: Navigate to Grid > Grid Box.

-

Position the Grid Box: A box will appear around the receptor. You can adjust its center and dimensions. A reliable method is to center the grid on the co-crystallized ligand from the original PDB file (in this case, where estradiol was in 3OLS).

-

Adjust Dimensions: Ensure the box is large enough to allow the ligand (sitostenone) to move and rotate freely within the binding pocket. A spacing of 1.0 Å is standard. For this system, a box size of 25 x 25 x 25 Å is a good starting point.

-

Save Configuration: Note down the coordinates for the center of the grid and the dimensions of the box. This information is required for the Vina configuration file.

Part 4: Running the AutoDock Vina Simulation

AutoDock Vina is typically run from the command line. It requires a configuration file (conf.txt) that specifies the input files and simulation parameters.

Protocol 4: Executing the Docking Run

-

Create a Configuration File: In a text editor, create a file named conf.txt with the following content. Replace the center_x, center_y, center_z and size_x, size_y, size_z values with those you determined in Protocol 3.

-

Run Vina from the Command Line:

-

Open a terminal or command prompt.

-

Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable.

-

Execute the following command:

-

This command will initiate the docking simulation. The --log flag will create a log file containing the binding affinity scores for the generated poses.

-

IV. Post-Docking Analysis and Validation

The output of the docking simulation is a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinity.

Data Presentation and Interpretation

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This score is an estimation of the binding free energy. More negative values indicate a more favorable binding interaction.

Table 1: Sample Docking Results for Sitostenone with ERβ

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -9.5 | 0.000 |

| 2 | -9.2 | 1.345 |

| 3 | -9.1 | 1.876 |

| 4 | -8.9 | 2.103 |

| 5 | -8.7 | 2.541 |

Part 5: Visualization of Docking Results

Visual inspection of the top-ranked poses is essential to understand the nature of the interactions between the ligand and the receptor.

Protocol 5: Analyzing the Binding Pose

-

Load Structures into PyMOL:

-

Open PyMOL.

-

Load the receptor.pdbqt file.

-

Load the output file from Vina, sitostenone_er_beta_out.pdbqt. This file contains multiple poses; you can select and view them individually.

-

-

Analyze Interactions:

-

Focus on the top-ranked pose (Mode 1).

-

Display the receptor binding site residues around the ligand (e.g., within a 5 Å radius).

-

Use PyMOL's measurement tools to identify potential hydrogen bonds (typically < 3.5 Å) and visualize hydrophobic interactions.

-

Key ERβ Binding Site Residues: Pay close attention to interactions with key residues known to be important for ligand binding in estrogen receptors, such as Glu305, Arg346, and His475 (ERβ numbering, may vary slightly based on PDB file).[2][4]

-

-

Generate 2D Interaction Diagram:

Part 6: Validation of the Docking Protocol

A crucial step to ensure the reliability of your docking protocol is to perform a validation study. The most common method is to "re-dock" the co-crystallized ligand and check if the docking software can reproduce the experimental binding pose.

Protocol 6: Redocking Validation

-

Prepare the Co-crystallized Ligand:

-

From the original 3OLS.pdb file, extract the estradiol ligand into a separate PDB file.

-

Prepare this ligand using the same steps in Protocol 2, saving it as estradiol.pdbqt.

-

-

Dock the Co-crystallized Ligand:

-

Run AutoDock Vina using the prepared receptor.pdbqt and estradiol.pdbqt, with the same grid box parameters.